4-({[(4-Methylphenyl)carbamothioyl][(2-methylphenyl)methyl]amino}methyl)cyclohexane-1-carboxylic acid
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Overview
Description
4-({[(4-Methylphenyl)carbamothioyl][(2-methylphenyl)methyl]amino}methyl)cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-Methylphenyl)carbamothioyl][(2-methylphenyl)methyl]amino}methyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the carbamothioyl intermediate: This step involves the reaction of 4-methylphenyl isothiocyanate with 2-methylbenzylamine under controlled conditions to form the carbamothioyl intermediate.
Cyclohexane-1-carboxylic acid attachment: The intermediate is then reacted with cyclohexane-1-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-({[(4-Methylphenyl)carbamothioyl][(2-methylphenyl)methyl]amino}methyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-({[(4-Methylphenyl)carbamothioyl][(2-methylphenyl)methyl]amino}methyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 4-({[(4-Methylphenyl)carbamothioyl][(2-methylphenyl)methyl]amino}methyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-({[(4-Methylphenyl)carbamothioyl][(2-methylphenyl)methyl]amino}methyl)cyclohexane-1-carboxylic acid: shares similarities with other carbamothioyl derivatives and cyclohexane carboxylic acid derivatives.
Examples: Compounds like 4-methylphenyl isothiocyanate and 2-methylbenzylamine derivatives.
Uniqueness
- The unique combination of functional groups in This compound provides distinct chemical reactivity and biological activity.
- Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
656817-45-7 |
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Molecular Formula |
C24H30N2O2S |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
4-[[(4-methylphenyl)carbamothioyl-[(2-methylphenyl)methyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C24H30N2O2S/c1-17-7-13-22(14-8-17)25-24(29)26(16-21-6-4-3-5-18(21)2)15-19-9-11-20(12-10-19)23(27)28/h3-8,13-14,19-20H,9-12,15-16H2,1-2H3,(H,25,29)(H,27,28) |
InChI Key |
ATPCJTCCKXCRDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N(CC2CCC(CC2)C(=O)O)CC3=CC=CC=C3C |
Origin of Product |
United States |
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